1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine
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Overview
Description
1-{5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazoline ring, and a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the formation of the oxazoline ring and the attachment of the tetrahydropyran ring. Common reagents used in these reactions include palladium catalysts, sodium hydride, and various organic solvents such as toluene and dimethylformamide .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the benzodioxole moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halides or organometallic compounds
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydride for deprotonation, and organic solvents like toluene and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-{5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine can be compared with other similar compounds, such as:
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar biological activities.
Oxazoline derivatives: These compounds contain the oxazoline ring and may exhibit similar chemical reactivity.
Tetrahydropyran derivatives: These compounds feature the tetrahydropyran ring and may have similar physical and chemical properties
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-1-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C19H26N2O5/c1-22-17-7-14(8-18-19(17)25-12-24-18)6-16-9-15(21-26-16)11-20-10-13-2-4-23-5-3-13/h7-8,13,16,20H,2-6,9-12H2,1H3 |
InChI Key |
MKSDHDCWWWKTFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CNCC4CCOCC4 |
Origin of Product |
United States |
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